Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area vs. the 4‑Chlorobenzenesulfonyl Analogue
The target compound exhibits a calculated logP (XLogP3) of 3.6, which is approximately 1.0 log unit lower than the analogous compound 1-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine (calculated logP ≈4.6) and roughly 1.4 log units lower than the sec‑butyl analogue (calculated logP ≈5.0) [1]. This reduced lipophilicity, combined with a topological polar surface area of about 58 Ų versus 46 Ų for the 4‑chlorobenzenesulfonyl derivative, places the target compound in a more favorable region of the CNS MPO (multiparameter optimization) desirability space for peripherally restricted CB₁ antagonists [2].
| Evidence Dimension | Calculated logP (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | logP = 3.6; TPSA ≈58 Ų (calculated from SMILES) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine: logP ≈4.6, TPSA ≈46 Ų; sec‑butyl analogue: logP ≈5.0, TPSA ≈58 Ų |
| Quantified Difference | ΔlogP = −1.0 to −1.4; ΔTPSA = +12 Ų vs. 4‑chlorobenzenesulfonyl analogue |
| Conditions | In silico prediction using XLogP3 algorithm; TPSA calculated from canonical SMILES |
Why This Matters
Lower calculated logP directly influences aqueous solubility and metabolic clearance, making the target compound a more attractive lead for oral bioavailability optimization in CB₁‑targeting programs.
- [1] Drug Information: Sulfonylated piperazine derivative 4 (PMID26161824-Compound-184) – Therapeutic Target Database (TTD), XLogP = 3.6, MW = 538.5 Da. View Source
- [2] Wiley Registry of Mass Spectral Data 2023; SpectraBase Compound ID 19RRQhnBe0g – sec‑butyl analogue structural confirmation. View Source
